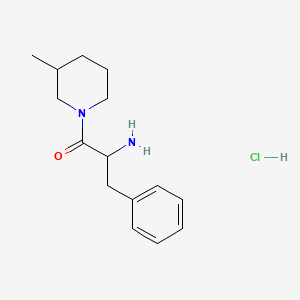
2-Amino-1-(3-methyl-1-piperidinyl)-3-phenyl-1-propanone hydrochloride
Übersicht
Beschreibung
“2-Amino-1-(3-methyl-1-piperidinyl)-1-ethanone hydrochloride” is a chemical compound . Unfortunately, there’s no detailed description available in the sources I found.
Molecular Structure Analysis
There’s no detailed molecular structure analysis available for this compound .Physical And Chemical Properties Analysis
Unfortunately, the physical and chemical properties of this compound are not detailed in the sources I found .Wissenschaftliche Forschungsanwendungen
FTY720 in Cancer Therapy
One significant area of research involves the compound FTY720 (2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride), which, while not the exact compound , shares structural similarities with a focus on nitrogenous organic compounds. FTY720 has been approved by the FDA for treating multiple sclerosis due to its potent immunosuppressive effects. Interestingly, it also exhibits antitumor efficacy in several cancer models, indicating the potential of similar compounds for therapeutic uses. The antitumor activity of FTY720, operating through S1PR-independent mechanisms, underscores the broader research interest in nitrogenous organic compounds for cancer therapy (Li Zhang et al., 2013).
Branched Chain Aldehydes in Foods
Research on branched aldehydes, such as 2-methyl propanal and 2- and 3-methyl butanal, which are related to the broader class of compounds including 2-Amino-1-(3-methyl-1-piperidinyl)-3-phenyl-1-propanone hydrochloride, has elucidated their importance in food flavor. These studies have contributed to understanding the metabolic pathways and impact of these compounds on food quality and flavor enhancement, highlighting their relevance in food science and technology (B. Smit et al., 2009).
Anticarcinogenicity and Toxicity of Organotin(IV) Complexes
Further extending the scope of research, the study of organotin(IV) complexes demonstrates the anticarcinogenic and toxicological profiles of compounds that share mechanistic pathways or structural features with 2-Amino-1-(3-methyl-1-piperidinyl)-3-phenyl-1-propanone hydrochloride. These complexes, utilized in various acrylates and carboxylic acid derivatives, exhibit significant biological activity, offering insights into the design and potential therapeutic applications of new drug candidates (Saqib Ali et al., 2018).
Hydroxy Acids in Cosmetic and Therapeutic Formulations
The study of hydroxy acids provides a parallel in understanding the application of organic compounds in cosmetic and therapeutic formulations. While structurally distinct, the research methodologies and application areas (e.g., treating photoaging, acne) offer a framework for exploring the potential uses of 2-Amino-1-(3-methyl-1-piperidinyl)-3-phenyl-1-propanone hydrochloride in dermatological contexts (A. Kornhauser et al., 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-amino-1-(3-methylpiperidin-1-yl)-3-phenylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O.ClH/c1-12-6-5-9-17(11-12)15(18)14(16)10-13-7-3-2-4-8-13;/h2-4,7-8,12,14H,5-6,9-11,16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIODFZCINOEMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C(CC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



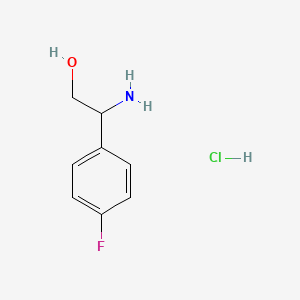
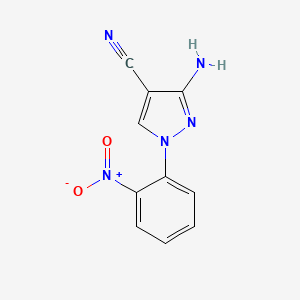
![2-[(4-Acetyl-3-fluorophenyl)sulfanyl]acetic acid](/img/structure/B1525051.png)

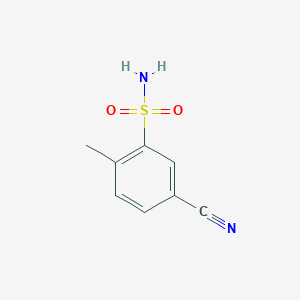
![3-({[(2-Aminoethyl)carbamoyl]amino}methyl)benzoic acid hydrochloride](/img/structure/B1525057.png)
![[5-(Propan-2-yl)-1,3-oxazol-2-yl]methanamine](/img/structure/B1525058.png)
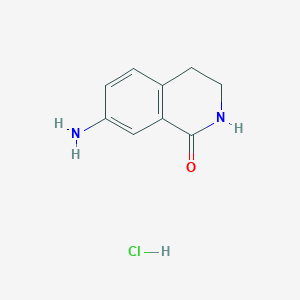
![1-(4-Fluorophenyl)-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol](/img/structure/B1525061.png)
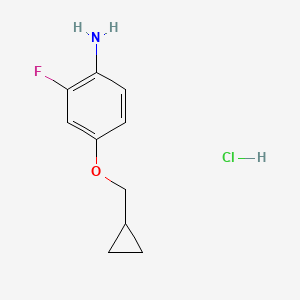
![3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde hydrobromide](/img/structure/B1525064.png)
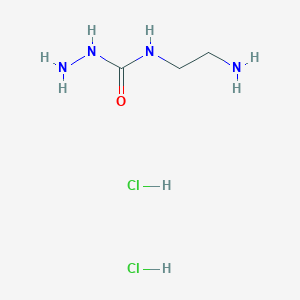
![4-[5-(Propan-2-yl)-1,3-oxazol-2-yl]aniline hydrochloride](/img/structure/B1525071.png)
![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride](/img/structure/B1525072.png)